![molecular formula C23H20N4O3S B2798720 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide CAS No. 1019101-33-7](/img/structure/B2798720.png)
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 3-phenylpropanamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of substituted cinnamides, a series of N- ( (benzo [1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its constituent groups. The benzo[d][1,3]dioxol-5-yl group is a benzodioxole moiety, which is a type of aromatic ether. The thiazol-2-yl group is a type of heterocyclic compound containing sulfur and nitrogen. The 3-methyl-1H-pyrazol-5-yl group is a type of pyrazole, which is a class of unsaturated heterocyclic compounds with a 5-membered ring structure. The 3-phenylpropanamide group consists of a phenyl group attached to a propanamide moiety .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, the compound could potentially undergo reactions typical of amides, such as hydrolysis or condensation. The aromatic rings in the molecule could also participate in electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-proliferative Activities : Thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, similar to the compound , have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some compounds in this series exhibited significant biological properties, showing effectiveness against HCT-116 cancer cells (Mansour et al., 2020).
Antibacterial Activity : Derivatives of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine demonstrated antibacterial activity. The presence of chlorine substituents increased the toxicity against several bacteria (Uma et al., 2017).
Potential Antibacterial Agents : Novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones were found to display promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Anti-Tumor Agents : Some bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities, especially against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Antifungal Activity : Thiazolyl-pyrazolyl-1,2,3-triazole derivatives have been synthesized and screened for antifungal activity against various fungal strains, with some compounds showing promising results (Nalawade et al., 2019).
Antibacterial Screening : Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and shown to have antibacterial properties (Landage et al., 2019).
Breast Tumor Metastasis Inhibition : Compounds structurally similar to the compound have been used to inhibit breast tumor metastasis in cell-based studies (Wang et al., 2011).
Anticancer Evaluation : N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against several cancer cell lines (Ravinaik et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . Therefore, it is plausible that this compound may also target cancer cells.
Biochemical Pathways
It is known that many anticancer agents, including those with similar structures to this compound, often target microtubules and their component protein, tubulin . These agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
It is known that 1,3-benzodioxole ring system, a structural fragment of this compound, is found in many compounds exhibiting a broad spectrum of biological activities . These compounds regulate cytochrome P 450-dependent drug oxidation, which is important in the process of eliminating drugs from the body .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, disrupting normal cell cycle progression and promoting programmed cell death.
Eigenschaften
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-11-21(25-22(28)10-7-16-5-3-2-4-6-16)27(26-15)23-24-18(13-31-23)17-8-9-19-20(12-17)30-14-29-19/h2-6,8-9,11-13H,7,10,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDICHBQYOQJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=CC=CC=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
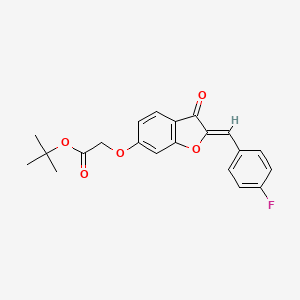
![2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2798639.png)
![5-(3,4-Dimethoxyphenyl)-9-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2798640.png)
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2798641.png)
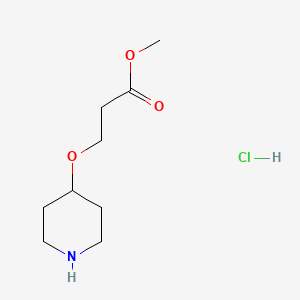
![4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2798644.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2798648.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)
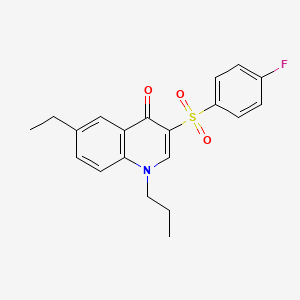
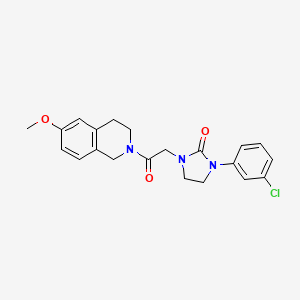
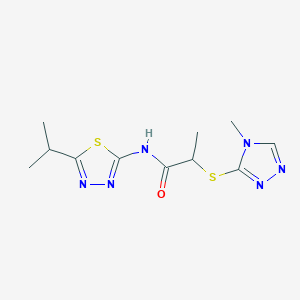
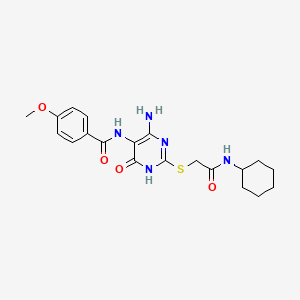
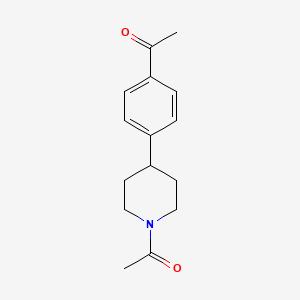
![3-Ethyl-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798660.png)
